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Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry,
aimed at removing sulfur from various fuel streams.[1][2] The combustion of sulfur-containing
fuels releases sulfur dioxide (SOz), a major contributor to acid rain and a risk to human health.
[1] Consequently, stringent environmental regulations mandate deep desulfurization of fuels
like diesel and gasoline. The core of the HDS process relies on robust catalysts, typically
composed of molybdenum disulfide (M0Sz), often promoted by cobalt (Co) or nickel (Ni), and
supported on high-surface-area materials like gamma-alumina (y-Al203).[1][2][3]

Sodium molybdate dihydrate (NazMoOa4-2H20) is a common and water-soluble precursor
used in the synthesis of these molybdenum-based catalysts.[4][5][6] Its primary role is to
provide the molybdenum oxide species that are subsequently converted into the active MoS:
phase through a sulfidation process. While essential as a molybdenum source, the presence of
sodium in the final catalyst is often a significant concern, as it can adversely affect catalytic
activity and stability.[7][8] This document provides detailed notes on the dual role of sodium
molybdate dihydrate and protocols for catalyst synthesis and evaluation.

1. Role of Sodium Molybdate Dihydrate as a Catalyst Precursor

Sodium molybdate dihydrate serves as a source of molybdate ions (MoO42™) in aqueous
solutions for catalyst preparation.[4][6] The synthesis of HDS catalysts generally involves
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impregnating a porous support material (e.g., y-Al203) with a solution containing the
molybdenum precursor and a promoter salt (e.g., cobalt nitrate).[2] After impregnation, the
material is dried and calcined to convert the precursors into their respective oxides (e.g., MoOs
and Co30a4). The final and most crucial step is sulfidation, where the oxide species are
transformed into the catalytically active mixed-metal sulfide phase, known as the Co-Mo-S
phase.[2][3]

Alternative synthesis routes, such as hydrothermal methods, also utilize sodium molybdate
dihydrate to produce MoS:z nanostructures directly.[5][9][10]

2. Impact of Residual Sodium on Catalyst Performance

While sodium molybdate is a convenient precursor, the residual sodium (Na*) ions can be
detrimental to the catalyst's performance.

e Deactivation: Sodium is a known catalyst poison in HDS. It can lead to a significant loss of
catalytic activity; a deposit of 1-3 wt% sodium can result in a 50% loss of activity.[8] The
deactivation mechanism involves the blocking of active sites and a reduction in the catalyst's
cracking function.[8]

e Reduced Acidity: Sodium impregnation has been shown to neutralize the acid sites on the
catalyst support, which are important for certain hydrotreating reactions.[11]

« Inhibition of Regeneration: Catalysts containing more than 0.25 wt% sodium are generally
not considered suitable for regeneration.[8] During the high-temperature regeneration
process, sodium can react with the alumina support, causing a drastic reduction in surface
area and leading to very low activity recovery.[8]

o Effects on Selectivity: Some studies suggest that the concentration of sodium can have a
nonmonotonic effect on the selectivity of different HDS pathways.[7] An optimal, low
concentration of sodium might increase the selectivity toward the cost-effective direct
desulfurization (DDS) pathway over the hydrogenation (HYD) pathway.[7]

Data Presentation

Table 1: Effect of Sodium Deposition on HDS Catalyst Activity This table summarizes the
typical impact of sodium content on the activity of hydrotreating catalysts.
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Sodium Content on Approximate Activity
. Reference
Catalyst (wt%) Reduction
1% 10-20% [8]
1-3% ~50% [8]
5% 40-50% [8]

Table 2: Comparison of Catalyst Properties with and without NaBHa4 Modification This table
shows the effect of a sodium-containing modifying agent (NaBHa4) on the physical properties of
a Co-Mo-S catalyst synthesized via a hydrothermal method.

BET Specific .
Catalyst Sample Key Observation Reference
Surface Area (m?/g)

Standard
Co-Mo-S (Standard) 1.214 hydrothermal [12]
synthesis

NaBHa4 addition

Co-Mo-S (NaBHa4 )
8.668 increases surface [12]

Modified)
area

Mandatory Visualizations
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Catalyst Preparation via Incipient Wetness Impregnation

Step 1: Precursor Solution Preparation
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\
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Caption: Workflow for preparing a Co-Mo-S/y-Al20s catalyst.
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Hydrodesulfurization (HDS) Reaction Pathways
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Caption: The two primary reaction pathways in HDS catalysis.
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Logical Flow of Sodium-Induced Catalyst Deactivation
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Caption: How sodium deposition leads to catalyst deactivation.
Experimental Protocols
Protocol 1: Preparation of a Co-Mo/y-Al203 Catalyst via Incipient Wetness Impregnation

This protocol describes a standard method for preparing a promoted HDS catalyst using
sodium molybdate dihydrate.

Materials:
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Sodium Molybdate Dihydrate (NazMoOa4:-2H20)

Cobalt(Il) Nitrate Hexahydrate (Co(NO3)2:6H20)

Gamma-Alumina (y-Alz03) spheres or extrudates, high surface area (>150 m2/g)
Deionized Water

Drying oven, Tube furnace

Procedure:

Support Preparation: Dry the y-Al20s support at 120 °C for 4 hours to remove physisorbed
water. Allow to cool in a desiccator.

Determine Pore Volume: Measure the total pore volume of the dried y-Al203 support by
water titration or use the value provided by the manufacturer. This is critical for the incipient
wetness technique.

Molybdenum Impregnation Solution: Prepare an aqueous solution of sodium molybdate
dihydrate. The volume of the solution should be equal to the total pore volume of the
alumina support to be used. The concentration should be calculated to achieve the desired
molybdenum loading (e.g., 8-15 wt% Mo).

First Impregnation: Add the molybdenum solution dropwise to the alumina support while
gently mixing. Ensure uniform wetting.

Drying: Age the wet material at room temperature for 2-4 hours in a covered container.
Subsequently, dry the impregnated support at 120 °C overnight.

Calcination: Calcine the dried material in a furnace under a flow of dry air. Ramp the
temperature at 5 °C/min to 450 °C and hold for 4 hours.

Cobalt Impregnation Solution: Prepare an aqueous solution of cobalt(ll) nitrate hexahydrate.
The volume should again match the pore volume of the now MoOs/y-Al203 material. The
concentration should be calculated to achieve the desired cobalt loading (e.g., 2-4 wt% Co).

Second Impregnation: Repeat the impregnation procedure (Step 4) with the cobalt solution.
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e Final Drying and Calcination: Repeat the drying (Step 5) and calcination (Step 6) procedures
to obtain the final oxidic catalyst precursor (CoO-MoOs/y-Al203).

Protocol 2: Hydrothermal Synthesis of a Co-Mo-S Catalyst

This protocol is adapted from a method for directly synthesizing the sulfide phase, which can
be modified with sodium-containing reagents.[12]

Materials:

o Ammonium Molybdate Tetrahydrate ((NH4)sM07024:4H20) (Note: Sodium molybdate can
also be used as the Mo source)

o Cobalt(ll) Nitrate Hexahydrate (Co(NO3)2:-6H20)

e Thiourea (CHaN2zS) - Sulfur source

e (Optional) Sodium Borohydride (NaBHa4) - Modifying agent
o Deionized Water

 Teflon-lined stainless-steel autoclave

Procedure:

e Solution Preparation: In a beaker, dissolve 2.47 g of ammonium molybdate tetrahydrate,
0.815 g of cobaltous nitrate hexahydrate, and 3.0 g of thiourea in 60 mL of deionized water.
[12]

e Stirring: Stir the solution vigorously for 30 minutes at room temperature until all components
are fully dissolved.

» (Optional Modification): To prepare a modified catalyst, slowly add 10.6 mg of sodium
borohydride to the solution and continue stirring for another 10 minutes.[12]

o Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined autoclave. Seal the
autoclave and heat it to 200 °C for 8 hours.
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e Cooling and Collection: Allow the autoclave to cool naturally to room temperature. Collect the
black precipitate by centrifugation or filtration.

e Washing: Wash the collected product multiple times with deionized water and then with
ethanol to remove any unreacted precursors and impurities.

e Drying: Dry the final Co-Mo-S catalyst product in a vacuum oven at 80 °C overnight.
Protocol 3: Catalyst Activity Testing for HDS

This protocol outlines a general procedure for evaluating the performance of a prepared HDS
catalyst in a lab-scale fixed-bed reactor.

Materials & Equipment:

e Prepared HDS catalyst, crushed and sieved (e.g., 20-40 mesh)

o High-pressure fixed-bed reactor system

e Model sulfur compound solution (e.g., 0.2 wt% dibenzothiophene in n-dodecane)
e High-pressure liquid pump

o Mass flow controllers for gases (Hz, Hz2S)

e Gas chromatograph (GC) with a flame ionization detector (FID) or sulfur chemiluminescence
detector (SCD)

Procedure:

e Catalyst Loading: Load a known amount (e.g., 0.5-1.0 g) of the sieved catalyst into the
reactor, mixed with inert SiC particles to ensure a stable catalyst bed and uniform flow
distribution.

 Sulfidation (Activation):

o Pressurize the reactor with hydrogen (Hz2) to the desired reaction pressure (e.g., 3.0 MPa).
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o Introduce a gas mixture of 10% H=2S in Hz at a controlled flow rate.

o Heat the reactor to 350-400 °C at a rate of 3-5 °C/min and hold for 4-6 hours to ensure
complete sulfidation of the oxidic precursor.

e HDS Reaction:
o After sulfidation, switch the gas flow to pure hydrogen.

o Introduce the liquid feed (model sulfur compound solution) into the reactor using the high-
pressure pump at a set liquid hourly space velocity (LHSV).

o Maintain constant reaction conditions: Temperature (e.g., 300-360 °C), Pressure (e.g., 3.0
MPa), and Hz/olil ratio.[13]

e Product Analysis:
o Collect liquid product samples periodically after the reaction reaches a steady state.

o Analyze the samples using a GC to determine the concentration of the sulfur compound
and the desulfurized products.

o Performance Calculation: Calculate the HDS conversion based on the disappearance of the
parent sulfur compound. Analyze the product distribution to determine the selectivity towards
the DDS and HYD pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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